3-[(4-fluorobenzoyl)amino]propanoic Acid
Description
Significance of N-Acylated Amino Acids in Biological Systems and Chemical Biology
N-acylated amino acids (NAAs) are a diverse class of lipid signaling molecules that are integral to a multitude of physiological processes. biologyinsights.comnih.gov These molecules consist of an amino acid linked to a fatty acid via an amide bond, a structure that imparts amphiphilic properties, allowing them to interact with both aqueous and lipid environments within cells. biologyinsights.com This dual nature enables their involvement in cell-to-cell communication, influencing processes such as metabolic regulation, pain perception, and inflammatory responses. biologyinsights.comwikipedia.org
In the realm of chemical biology, NAAs are recognized as part of the expanded endocannabinoidome, a complex signaling system. biologyinsights.comnih.gov Their structural diversity allows them to interact with a wide array of molecular targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. biologyinsights.comresearchgate.net For instance, specific N-acyl taurines have been shown to regulate insulin (B600854) secretion, while certain N-acyl alanines exhibit antiproliferative effects. biologyinsights.comnih.gov The ubiquitous nature and varied biological activities of N-acyl amides underscore their importance in numerous biochemical pathways and their potential as therapeutic targets. wikipedia.org
Strategic Role of Fluorine Substitution in Amino Acid-Based Chemical Entities for Research Applications
The introduction of fluorine into amino acid-based molecules is a strategic approach widely employed in medicinal chemistry and chemical biology to modulate their physicochemical and biological properties. rsc.org Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability. numberanalytics.com The substitution of hydrogen with fluorine can lead to enhanced thermal and chemical stability of peptide-based drugs.
Fluorinated amino acids serve as valuable tools for studying protein structure and function. rsc.org The fluorine atom can act as a probe for chemical biology studies, for example, through the use of ¹⁹F NMR spectroscopy to investigate protein interactions and conformational changes. rsc.orgnih.gov Furthermore, the incorporation of the fluorine-18 (B77423) isotope allows for the use of fluorinated amino acids in positron emission tomography (PET) imaging, aiding in diagnostics and biomedical research. nih.gov This strategic use of fluorine has led to the development of novel bioactive molecules with improved pharmacological profiles, including antiviral and antitumor agents. researchgate.net
Overview of Academic Research Trajectories for 3-[(4-fluorobenzoyl)amino]propanoic Acid and Structurally Related Fluorobenzoyl Amino Acids
Academic research on this compound and its structural analogs has explored their synthesis and potential biological activities. While specific research on this compound is not extensively documented in publicly available literature, studies on related compounds provide insights into the research interests in this area. For instance, research on 3-benzoylamino-benzo[b]thiophene derivatives, which share a similar benzoylamino substructure, has focused on their potential as antitumor agents, with investigations into their effects on the cell cycle. nih.gov
Furthermore, the synthesis of related compounds, such as 3-(p-fluorobenzoyl)propionic acid, has been described, indicating an interest in fluorinated benzoyl derivatives as precursors for more complex molecules. prepchem.com Studies on other propanoic acid derivatives have also been conducted to explore their potential as dual-mechanism drugs, for example, by targeting both cyclooxygenases and matrix metalloproteinases. nih.govresearchgate.net Research into compounds like 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid has focused on their synthesis and structural characterization, which is a fundamental step in understanding their potential applications. researchgate.net The collective research on these structurally related molecules suggests a trajectory towards the development of new therapeutic agents, with a focus on anticancer and anti-inflammatory applications.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀FNO₃ |
| Molecular Weight | 211.19 g/mol |
| Synonyms | N-(4-Fluorobenzoyl)-beta-alanine |
Interactive Data Table: Research Areas for Structurally Related Compounds
| Compound Class | Research Focus | Potential Applications |
| 3-Benzoylamino-benzo[b]thiophene derivatives | Antitumor activity, cell cycle perturbation | Cancer therapy |
| 2-(3-benzoylphenyl)propanoic acid derivatives | Anti-inflammatory and antitumor activities | Anti-inflammatory drugs, Cancer therapy |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Anticancer and antioxidant properties | Cancer therapy, Antioxidant supplements |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer activity targeting SIRT2 and EGFR | Targeted cancer therapy |
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBOGHUSZFFYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392832 | |
| Record name | 3-[(4-fluorobenzoyl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440341-64-0 | |
| Record name | 3-[(4-fluorobenzoyl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 4 Fluorobenzoyl Amino Propanoic Acid and Analogues
Established Approaches for the Synthesis of N-Benzoylated Beta-Amino Acid Scaffolds
The synthesis of N-benzoylated β-amino acid scaffolds is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. A common and straightforward approach involves the acylation of a β-amino acid with a benzoyl derivative.
One of the most prevalent methods is the Schotten-Baumann reaction, where a β-amino acid is treated with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521) or triethylamine. This reaction is typically robust and high-yielding. A variation of this involves the use of benzoic anhydride (B1165640) as the acylating agent. scielo.org.mxscielo.org.mx For instance, N-benzoyl amino acids have been synthesized by reacting the corresponding amino acid with benzoic anhydride in acetic acid. scielo.org.mx
Another widely used strategy employs peptide coupling reagents to facilitate the amide bond formation between a β-amino acid ester and a benzoic acid derivative. scielo.org.mx Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), are effective for this transformation. scielo.org.mx The initial amino acid is often esterified to protect the carboxylic acid functionality and improve solubility in organic solvents. The resulting N-benzoylated β-amino ester can then be hydrolyzed to the desired carboxylic acid.
The modified Rodionov synthesis provides a route to the precursor β-amino acids themselves, which can then be N-benzoylated. This reaction involves the condensation of an aldehyde with malonic acid and ammonia (B1221849) or an amine. mdpi.com
These established methods provide a solid foundation for the synthesis of a wide array of N-benzoylated β-amino acid scaffolds, including the parent structure of 3-[(4-fluorobenzoyl)amino]propanoic acid, which would typically be synthesized from β-alanine and 4-fluorobenzoyl chloride.
Regio- and Stereoselective Synthesis of Fluorinated Beta-Amino Acid Derivatives
The introduction of fluorine into β-amino acid derivatives can impart unique properties, making their regio- and stereoselective synthesis a critical area of research. mdpi.com Two primary strategies are employed: the direct fluorination of a pre-existing β-amino acid framework and the use of fluorinated building blocks in a convergent synthesis. benthamscience.com
The stereoselective synthesis of fluorinated β-amino acids is of particular interest. One approach involves the chemical reduction of γ-fluorinated β-enamino esters. acs.orgnih.gov This method can produce racemic and chiral nonracemic β-fluoroalkyl β-amino acid derivatives with moderate to good diastereoselectivity. acs.orgnih.govacs.org The use of chiral auxiliaries, such as (-)-8-phenylmenthol, has been shown to enhance the diastereoselectivity of the reduction step. acs.orgacs.org
Another strategy focuses on the fluorination of alicyclic β-amino acids, which can be achieved through a multi-step sequence involving iodolactonization, lactone opening, and a hydroxy-fluorine exchange. researchgate.net Palladium-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds represents a more direct approach, allowing for site- and diastereoselective fluorination of β-methylene groups in α-amino acid derivatives. acs.org
The building block approach often utilizes fluorinated starting materials in well-established reactions for β-amino acid synthesis, such as the Mannich reaction or additions to imines. For example, the synthesis of β-fluoroalkyl β-amino acids has been achieved through decarboxylative Mannich-type reactions involving arylfluoroalkyl ketones. nih.gov
Table 1: Examples of Stereoselective Synthesis of Fluorinated β-Amino Acids
| Precursor Type | Key Reaction | Stereocontrol | Reference |
|---|---|---|---|
| γ-Fluorinated β-enamino esters | Chemical Reduction (ZnI₂/NaBH₄) | Chiral Auxiliary (e.g., (-)-8-phenylmenthol) | acs.org, nih.gov, acs.org |
| Alicyclic β-amino acids | Hydroxy-fluorine exchange | Substrate Control | researchgate.net |
| α-Amino acid derivatives | Pd(II)-catalyzed C-H fluorination | Directing Group | acs.org |
| Arylfluoroalkyl ketones | Decarboxylative Mannich-type reaction | Reagent Control | nih.gov |
Derivatization Strategies for Expanding the Chemical Space of this compound Analogues
Expanding the chemical space around this compound can lead to the discovery of analogues with improved properties. Derivatization can occur at several positions: the carboxylic acid, the amide nitrogen, the propanoic acid backbone, or the fluorobenzoyl ring.
The carboxylic acid group is a prime site for derivatization. It can be converted to a variety of functional groups, including esters, amides, and hydrazides. nih.govresearchgate.net Esterification can be achieved by reaction with an alcohol under acidic conditions. Amide formation with various amines can be facilitated by coupling reagents. thermofisher.com For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and subsequently converted to hydrazides and hydrazones. nih.govresearchgate.net
The propanoic acid backbone offers opportunities for introducing substituents at the α- and β-positions. Alkylation of the enolate of a corresponding ester derivative can introduce alkyl groups at the α-position. Stereoselective methods for the synthesis of β-substituted β-amino acids can be adapted to produce analogues with substituents at the β-position. nih.gov
Modification of the fluorobenzoyl ring allows for the introduction of additional substituents. This can be achieved either by starting with a polysubstituted fluorobenzene (B45895) derivative or through electrophilic aromatic substitution on the this compound molecule, although the latter may present challenges with regioselectivity.
Finally, the amide nitrogen, while generally less reactive, can potentially be alkylated under specific conditions, though this may require protection of the carboxylic acid.
Table 2: Potential Derivatization Sites and Strategies for this compound
| Derivatization Site | Strategy | Potential New Functional Groups |
|---|---|---|
| Carboxylic Acid | Esterification, Amidation, Hydrazinolysis | Esters, Amides, Hydrazides, Hydrazones |
| Propanoic Acid Backbone (α-position) | Enolate Alkylation | Alkyl, Aryl groups |
| Propanoic Acid Backbone (β-position) | Stereoselective Synthesis | Alkyl, Aryl, Hydroxyl groups |
| Fluorobenzoyl Ring | Use of Substituted Starting Materials | Additional Halogens, Alkyl, Alkoxy groups |
Biocatalytic and Chemoenzymatic Synthetic Routes for Related N-Acylated Amino Acids
Biocatalytic and chemoenzymatic methods offer green and highly selective alternatives to traditional chemical synthesis for N-acylated amino acids. nih.govd-nb.inforesearchgate.net Enzymes can operate under mild conditions and often exhibit high enantioselectivity, which is particularly advantageous for the synthesis of chiral molecules. mdpi.comnih.gov
Aminoacylases are a class of hydrolases that have been explored for the synthesis of N-acyl-amino acids. nih.govd-nb.inforesearchgate.net While they are well-known for the resolution of racemic N-acetyl-amino acids, recent research has focused on their synthetic potential, particularly for producing biobased surfactants. nih.govd-nb.inforesearchgate.net These enzymes can catalyze the acylation of amino acids, although the reaction equilibrium often favors hydrolysis. Strategies to shift the equilibrium towards synthesis include using activated acyl donors or performing the reaction in non-aqueous media. nih.gov
Lipases are another class of versatile enzymes used for the synthesis of N-acylated amino acids. They can catalyze the acylation of the amino group of amino acids and their esters. nih.gov For instance, lipase (B570770) PSIM (from Burkholderia cepacia) has been used for the enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochlorides to produce enantiomerically pure β-amino acids. mdpi.com
Transaminases are being investigated for the synthesis of enantiopure β-amino acids from prochiral β-keto acids, which can then be acylated. nih.gov This approach allows for the asymmetric synthesis of the β-amino acid backbone with a theoretical yield of 100%. nih.gov
Chemoenzymatic routes combine chemical synthesis steps with enzymatic transformations to leverage the advantages of both. nih.gov For example, a chemical synthesis can be used to create a racemic mixture of a precursor, which is then resolved into its enantiomers using an enzyme.
Table 3: Enzymes Used in the Synthesis of N-Acylated Amino Acids and their Precursors
| Enzyme Class | Application | Key Advantage | Reference |
|---|---|---|---|
| Aminoacylases | Synthesis of N-acyl-amino acids | Green chemistry, potential for bio-based products | nih.gov, d-nb.info, researchgate.net |
| Lipases | Resolution of racemic β-amino esters, acylation | High enantioselectivity, stability in organic solvents | nih.gov, mdpi.com |
| Transaminases | Asymmetric synthesis of β-amino acids | High theoretical yield (100%) | nih.gov |
Comprehensive Structural Elucidation and Conformational Analysis of 3 4 Fluorobenzoyl Amino Propanoic Acid
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (1H) and Carbon (13C) NMR for Primary Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for establishing the primary carbon-hydrogen framework of 3-[(4-fluorobenzoyl)amino]propanoic acid.
In the ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the 4-fluorobenzoyl group typically appear as two sets of doublets (or more complex multiplets) in the downfield region (around 7.0-8.0 ppm) due to coupling with each other and with the fluorine atom. The methylene (B1212753) protons (-CH₂-) of the propanoic acid backbone would present as two distinct multiplets. The -CH₂- group adjacent to the carboxylic acid is expected around 2.5-2.7 ppm, while the -CH₂- group next to the amide nitrogen would be further downfield, around 3.5-3.7 ppm, due to the deshielding effect of the nitrogen atom. The amide proton (N-H) would appear as a broad singlet or a triplet, its chemical shift being sensitive to solvent and concentration, typically in the range of 8.0-9.0 ppm. The carboxylic acid proton (-COOH) is also a broad singlet, usually found far downfield (>10 ppm).
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be observed around 170-180 ppm, while the amide carbonyl carbon would appear at a slightly more upfield position, around 165-170 ppm. The aromatic carbons would generate several signals in the 115-165 ppm range, with their chemical shifts influenced by the fluorine substituent. The carbon atom directly bonded to the fluorine will show a large C-F coupling constant. The two methylene carbons (-CH₂-) of the propanoic acid chain would be found in the aliphatic region, typically between 30-40 ppm.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H (ortho to F) | ~7.1 - 7.3 (multiplet) | ~115 - 117 (d, JCF ≈ 22 Hz) |
| Aromatic C-H (ortho to C=O) | ~7.8 - 8.0 (multiplet) | ~129 - 131 (d, JCF ≈ 9 Hz) |
| Aromatic C-F | - | ~163 - 166 (d, JCF ≈ 250 Hz) |
| Aromatic C-C=O | - | ~130 - 132 |
| Amide N-H | ~8.0 - 9.0 (broad s or t) | - |
| Amide C=O | - | ~165 - 170 |
| N-CH₂ | ~3.5 - 3.7 (multiplet) | ~35 - 40 |
| CH₂-COOH | ~2.5 - 2.7 (multiplet) | ~30 - 35 |
| COOH | >10 (broad s) | ~170 - 180 |
Fluorine-19 (19F) NMR as a Mechanistic and Conformational Probe in Fluorinated Systems
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides valuable information specific to the fluorinated part of the molecule. Since ¹⁹F is a 100% naturally abundant nucleus with a high gyromagnetic ratio, it offers excellent signal receptivity with no background noise from other atoms in the molecule. The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment. This sensitivity makes ¹⁹F NMR a powerful tool for probing subtle changes in molecular conformation and electronic structure.
For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the benzoyl ring. The precise chemical shift of this signal can provide insights into the electronic effects of the substituent groups. Furthermore, changes in this chemical shift upon interaction with other molecules or changes in solvent can indicate conformational adjustments that alter the fluorine's local environment. This makes ¹⁹F NMR an effective probe for studying intermolecular interactions and dynamic processes.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the signals of the adjacent methylene protons (-CH₂-CH₂-) in the propanoic acid chain. It would also show correlations between the ortho and meta protons on the fluorobenzoyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). The HSQC spectrum would definitively link each proton signal of the methylene groups and the aromatic ring to its corresponding carbon signal, greatly facilitating the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbons and the substituted aromatic carbons (C-F and C-C=O). For instance, the amide proton (N-H) would show a correlation to the amide carbonyl carbon and the adjacent methylene carbon (N-CH₂). The aromatic protons would show correlations to several aromatic carbons, helping to confirm their assignments.
Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure, confirming the atomic connectivity and completing the spectral assignments initiated by 1D NMR.
X-ray Crystallography for Solid-State Molecular Architecture and Hydrogen Bonding Network Characterization
While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides a precise picture of the molecule's conformation and arrangement in the solid state. By diffracting X-rays off a single crystal, this technique can determine the exact three-dimensional coordinates of each atom, yielding precise bond lengths, bond angles, and torsion angles.
For this compound, a key feature of its crystal structure would be the extensive network of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), and the amide group provides another donor (-NH) and acceptor (C=O). These functional groups are expected to form robust hydrogen-bonding motifs, such as the classic carboxylic acid dimers (R-COOH···HOOC-R) or chains. Additionally, the amide N-H and C=O groups can participate in linking molecules together.
The analysis of the crystal packing would reveal how these hydrogen bonds, along with other weaker interactions like π-π stacking of the aromatic rings, direct the formation of a specific supramolecular architecture, such as sheets or chains. Understanding this solid-state arrangement is crucial for properties like solubility, melting point, and crystal morphology.
Mass Spectrometry-Based Characterization and Identification of Analogues and Metabolites
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (exact mass: 211.0641 Da), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a prominent molecular ion peak ([M]+ or [M+H]+) corresponding to this mass.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide clues about the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Cleavage of the amide bond, leading to fragments corresponding to the 4-fluorobenzoyl cation (m/z 123) and the 3-aminopropanoic acid moiety.
Loss of water (H₂O) from the carboxylic acid group.
Decarboxylation (loss of CO₂) from the molecular ion.
Analysis of these fragmentation patterns allows for the confident identification of the compound. This technique is also invaluable for identifying structural analogues and metabolites. For example, if the compound undergoes metabolic transformation in a biological system (e.g., hydroxylation of the aromatic ring), the resulting metabolite will have a different molecular weight, and its fragmentation pattern will reveal the location of the modification. A closely related chloro-analog, 3-[(4-chlorobenzoyl)amino]propanoic acid, is a known transformation product of the drug Bezafibrate, highlighting the utility of MS in tracking such biochemical pathways.
| m/z (Predicted) | Ion Structure/Identity |
|---|---|
| 212.0719 | [M+H]⁺ (Protonated Molecular Ion) |
| 194.0614 | [M+H - H₂O]⁺ |
| 166.0665 | [M+H - HCOOH]⁺ |
| 123.0342 | [4-fluorobenzoyl]⁺ cation |
| 95.0237 | [fluorophenyl]⁺ cation |
Mechanistic Investigations of Biological and Biochemical Activities of 3 4 Fluorobenzoyl Amino Propanoic Acid Derivatives
Modulation of Cellular Signaling Pathways by Fluorobenzoyl Compounds
Fluorobenzoyl compounds, including 3-[(4-fluorobenzoyl)amino]propanoic acid and its analogs, have been identified as modulators of key cellular signaling pathways. Their ability to interfere with these cascades underscores their potential as therapeutic agents and research tools.
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling by Related Fluorobenzoyl Metabolites
Research has indicated that metabolites of certain fluorobenzoyl compounds can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade is a crucial pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. A notable example is 3-(para-fluorobenzoyl)-propionic acid, a metabolite of the antipsychotic drug haloperidol (B65202) and a close structural analog of this compound. Studies have demonstrated that this metabolite acts as an inhibitor of MAPK signaling. frontiersin.org This inhibition is significant as the MAPK pathway is often dysregulated in various diseases, including cancer. The mechanism of inhibition likely involves the interaction of the fluorobenzoyl moiety with key kinases within the MAPK cascade, thereby disrupting the phosphorylation events necessary for signal propagation.
Interactions with G protein-coupled receptors (GPCRs) and Ion Channels by N-Acyl Amides and Analogues
The broader class of N-acyl amides, to which this compound belongs, is known to interact with G protein-coupled receptors (GPCRs) and ion channels, albeit often with low affinity. frontiersin.org These interactions are critical as GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of modern pharmaceuticals. N-acyl amides can modulate the activity of these receptors, influencing a variety of physiological responses. nih.govwikipedia.org
A specific study on the structure-activity relationship of pentapeptides with various fluorine-substituted benzoyl groups at the N-terminus revealed that a 4-fluorobenzoyl derivative was the most potent agonist for the GPR54 receptor, a Gq-protein coupled receptor. nih.gov This finding highlights the importance of the 4-fluoro substitution on the benzoyl ring for potent GPCR activation. Conversely, derivatives with multiple fluoro-substituents showed decreased binding affinity. nih.gov
Furthermore, N-acyl amides have been shown to modulate the activity of various ion channels, including Transient Receptor Potential (TRP) channels. frontiersin.org For instance, N-acyl amides can act as both activators and inhibitors of TRPV1-4 receptors. frontiersin.org This modulation of ion channel activity can have profound effects on cellular excitability and signaling.
Enzymatic Transformations and Metabolic Fates of N-Acylated Amino Acids in Biological Systems
N-acylated amino acids are subject to various enzymatic transformations within biological systems, which determine their metabolic fate and biological activity. The amide bond linking the fatty acid and the amino acid can be cleaved by hydrolases, leading to the degradation of the molecule. The metabolic stability of these compounds is a key determinant of their therapeutic potential.
The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability. researchgate.net The high strength of the carbon-fluorine bond can prevent metabolism at that site. nih.gov However, the metabolism of fluorinated compounds can be complex, and the presence of fluorine can influence the metabolic profile in various ways. nih.gov For instance, the metabolism of the α,α-difluoroethyl thioether motif involves the rapid conversion of the sulfur to the corresponding sulfoxide (B87167) and then more slowly to the sulfone, without evidence of defluorination. beilstein-journals.org
While specific enzymatic hydrolysis studies on this compound are not extensively detailed in the available literature, the general principles of N-acyl amino acid metabolism suggest that it would be a substrate for amidohydrolases. The fluorobenzoyl moiety would likely influence the rate of hydrolysis and the subsequent metabolic pathway of the resulting 4-fluorobenzoic acid. The enzymatic hydrolysis of proteins and peptides is a well-established field, with enzymes like Alcalase, papain, and pepsin being used to break down peptide bonds. nih.gov Similar enzymatic processes would be involved in the breakdown of N-acylated amino acids.
Structure-Activity Relationship (SAR) Studies for Bioactive Analogues of Fluorobenzoyl Amino Acids
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective compounds. For fluorobenzoyl amino acid derivatives, SAR studies have provided valuable insights.
As mentioned earlier, a study on fluorobenzoyl pentapeptide GPR54 agonists found that the 4-fluorobenzoyl derivative was the most potent. nih.gov NMR analysis suggested that the position of the fluorine substituent affects the conformation of the benzoyl group, which in turn influences binding affinity. An ortho-monofluorobenzoyl group tends to be in a coplanar conformation due to intramolecular hydrogen bonding, while an ortho,ortho-difluorobenzoyl moiety is distorted. nih.gov
SAR studies on other fluorobenzoyl derivatives have also been conducted. For example, a series of N-benzyl-2-fluorobenzamide derivatives were identified as dual-target inhibitors of EGFR and HDAC3 for the treatment of triple-negative breast cancer. nih.gov In this case, the 2-fluorobenzamide (B1203369) moiety was found to be crucial for chelating with the zinc ion in the active site of HDAC3. nih.gov
Furthermore, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown that their antimicrobial and anticancer activities are structure-dependent. nih.govnih.gov The introduction of various substituents on the aromatic and heterocyclic rings allows for the tuning of their biological properties. This highlights the potential of the 3-aminopropanoic acid scaffold in developing bioactive compounds.
| Compound/Series | Biological Target/Activity | Key SAR Findings |
| Fluorobenzoyl pentapeptides | GPR54 agonism | 4-fluorobenzoyl derivative most potent; multiple fluoro-substitutions decrease affinity. nih.gov |
| N-benzyl-2-fluorobenzamides | EGFR/HDAC3 inhibition | 2-fluorobenzamide moiety crucial for HDAC3 binding. nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial, Anticancer | Activity is structure-dependent based on aromatic and heterocyclic substituents. nih.govnih.gov |
Role as a Chemical Scaffold in the Design of Targeted Biological Probes and Tool Compounds
The this compound scaffold holds promise for the development of targeted biological probes and tool compounds. Chemical probes are essential for studying and modulating biological systems, while tool compounds help in validating potential drug targets.
The versatility of the N-acyl amide structure allows for the incorporation of reporter groups, such as fluorophores or affinity tags, to create probes for biological imaging and target identification. nih.gov For instance, N-acyl-N-alkyl sulfonamide probes have been developed for the ligand-directed covalent labeling of GPCRs. acs.org This approach allows for the covalent attachment of a reporter group to the receptor while the high-affinity ligand can dissociate, enabling the study of receptor activation by other ligands. acs.org
The fluorobenzoyl moiety itself can be a useful component in the design of such probes. The fluorine atom can serve as a reporter for 19F NMR studies, allowing for the investigation of ligand binding and conformational changes in a biological environment. Furthermore, the synthesis of fluorogenic probes based on quantum chemical predictions is an emerging area that can aid in the rational design of probes with desired fluorescence properties. nih.gov
Applications in Chemical Biology and Medicinal Chemistry Beyond Direct Pharmacological Action
Design and Synthesis of Peptidomimetics Incorporating N-Acyl Beta-Amino Acid Moieties
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. researchgate.netuminho.pt The incorporation of N-acyl β-amino acid moieties, such as 3-[(4-fluorobenzoyl)amino]propanoic acid, is a key strategy in peptidomimetic design. uminho.pt The β-amino acid structure introduces an extra carbon into the peptide backbone, which alters the conformational preferences and can induce stable secondary structures like helices and turns. researchgate.net This modification helps to overcome the inherent limitations of natural peptides, such as poor metabolic stability. uminho.pt
The N-acyl group, in this case, the 4-fluorobenzoyl moiety, provides additional points for molecular recognition and can increase lipophilicity, potentially improving membrane permeability. uminho.pt The synthesis of these peptidomimetics often employs solid-phase synthesis strategies, which allow for the efficient and modular construction of complex peptide analogs. researchgate.net By systematically replacing standard α-amino acids with units like this compound, researchers can create libraries of peptidomimetics with diverse structural and functional properties for screening against various biological targets. nih.gov
Table 1: Comparison of Natural Peptides and Peptidomimetics with β-Amino Acids
| Feature | Natural Peptides | Peptidomimetics with β-Amino Acids |
| Backbone Structure | Composed of α-amino acids | Contains at least one β-amino acid, adding a -CH2- group |
| Proteolytic Stability | Generally low, susceptible to proteases | Significantly higher due to altered backbone structure uminho.pt |
| Conformational Flexibility | High | More constrained, can form stable secondary structures researchgate.net |
| Bioavailability | Often poor | Can be improved through increased lipophilicity and stability researchgate.net |
Utilization as Versatile Building Blocks for Complex Molecular Architectures in Synthetic Chemistry
In synthetic chemistry, molecules that offer a combination of functional groups and a defined stereochemistry are highly valued as building blocks for the construction of more complex molecules. this compound serves as such a versatile building block. It possesses three key functional points for further chemical modification: the carboxylic acid, the amide nitrogen (post-hydrolysis), and the fluorinated aromatic ring.
The carboxylic acid can be readily converted into esters, amides, or other functional groups, allowing for chain extension or linkage to other molecular fragments. The aromatic fluorine atom can participate in various coupling reactions, such as nucleophilic aromatic substitution, or can be used to modulate the electronic properties of the molecule. The inherent β-amino acid structure can be used to introduce specific conformational constraints into larger molecules. This versatility makes the compound a valuable starting material for synthesizing a wide range of complex organic structures, from heterocyclic compounds to macrocycles, which are foundational in medicinal chemistry and materials science. nih.gov
Development of Fluorinated Amino Acid Conjugates for Advanced Research Tools (e.g., Positron Emission Tomography (PET) Tracers, NMR Tags)
The presence of a fluorine atom in this compound makes it an attractive candidate for the development of advanced molecular imaging and research tools. nih.gov Specifically, the stable fluorine-19 isotope can be used as an NMR tag for studying molecular interactions and conformations, while the positron-emitting fluorine-18 (B77423) isotope is a cornerstone of Positron Emission Tomography (PET) imaging. nih.govnih.gov
PET is a non-invasive imaging technique that provides metabolic and functional information, particularly valuable in oncology. nih.govnih.gov Amino acid-based PET tracers are of great interest because many tumors exhibit upregulated amino acid transport and metabolism. nih.govnih.gov By labeling a molecule like this compound with fluorine-18, a PET tracer can be created. The relatively long half-life of fluorine-18 (approximately 110 minutes) allows for complex synthesis and transport to imaging facilities. nih.govmdpi.com Such tracers can be designed to target specific amino acid transporters that are overexpressed in cancer cells, potentially offering higher tumor-to-background contrast compared to the commonly used tracer, 18F-FDG, especially in differentiating tumors from inflammation. nih.govnih.gov The development of novel 18F-labeled amino acid tracers is an active area of research aimed at improving the diagnosis, staging, and monitoring of various cancers. nih.goviu.edunumberanalytics.commdpi.com
Table 2: Key Radionuclides Used in Amino Acid PET Imaging
| Radionuclide | Half-life | Key Advantage | Key Disadvantage | Example Tracers |
| Carbon-11 (¹¹C) | 20 minutes | Carbon is a natural component of amino acids | Requires an on-site cyclotron due to short half-life mdpi.com | ¹¹C-Methionine |
| Fluorine-18 (¹⁸F) | 110 minutes | Longer half-life allows for off-site distribution and more complex syntheses nih.govmdpi.com | Larger size of fluorine can alter biological activity | ¹⁸F-FDOPA, ¹⁸F-FET mdpi.com |
Exploration as Scaffolds for Antimicrobial and Anti-inflammatory Agents in Pre-clinical Research
The core structure of this compound serves as a promising scaffold for the development of new antimicrobial and anti-inflammatory agents. nih.govnih.gov Amino acid derivatives are increasingly being investigated as non-conventional antimicrobials due to their synthetic versatility and their role as essential building blocks in biological systems. nih.govmdpi.com By modifying the this compound scaffold, for instance by creating hydrazones or introducing different heterocyclic moieties, new derivatives with potent activity against multidrug-resistant bacteria and fungi can be generated. nih.govresearchwithnj.comnih.gov For example, studies on similar 3-aminopropanoic acid scaffolds have shown activity against ESKAPE pathogens and drug-resistant Candida species. nih.govresearchwithnj.com
In the context of inflammation, β-amino acid derivatives have been explored as inhibitors of inflammatory pathways. nih.gov For instance, certain β-amino alcohol derivatives have been shown to suppress Toll-like receptor 4 (TLR4) mediated inflammatory responses, which are implicated in conditions like severe sepsis. nih.gov The this compound structure provides a foundational template that can be systematically modified to optimize interactions with inflammatory targets, offering a pathway for the discovery of new anti-inflammatory drug candidates in pre-clinical research. nih.gov
Emerging Trends and Future Research Perspectives for 3 4 Fluorobenzoyl Amino Propanoic Acid Research
Development of Novel Stereoselective Synthetic Methodologies for Enantiopure Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. While 3-[(4-fluorobenzoyl)amino]propanoic acid is achiral, the introduction of substituents on the propanoic acid backbone would create chiral centers, leading to enantiomeric pairs with potentially distinct biological activities. The development of stereoselective synthetic methods is crucial for accessing these enantiopure derivatives for pharmacological evaluation.
Future research will likely focus on asymmetric synthesis strategies to produce specific stereoisomers of this compound derivatives. Key emerging methodologies that could be applied include:
Asymmetric Hydrogenation: This is a powerful tool for the enantioselective synthesis of β-amino acids. acs.orgnih.gov A potential synthetic route could involve the asymmetric hydrogenation of a corresponding β-enamido acrylate (B77674) precursor, catalyzed by chiral rhodium or ruthenium phosphine (B1218219) complexes. This method offers high efficiency and enantioselectivity, often with high yields. acs.orgnih.gov
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries is a well-established method for controlling stereochemistry. A chiral auxiliary could be attached to the propanoic acid moiety to direct the stereoselective introduction of a substituent, followed by the removal of the auxiliary to yield the desired enantiopure product.
Enzymatic Resolution: Biocatalysis offers a green and highly selective approach to obtain enantiopure compounds. Enzymes such as lipases or proteases could be employed for the kinetic resolution of a racemic mixture of a derivatized this compound, selectively reacting with one enantiomer and leaving the other unreacted.
Chiral Resolution via Diastereomeric Salt Formation: A classical yet effective method involves the reaction of a racemic mixture of a this compound derivative with a chiral resolving agent to form diastereomeric salts. wikipedia.orglibretexts.org These salts, having different physical properties, can be separated by crystallization, followed by the regeneration of the individual enantiomers. wikipedia.orglibretexts.org
| Methodology | Potential Catalyst/Reagent | Anticipated Outcome | Key Advantage |
|---|---|---|---|
| Asymmetric Hydrogenation | Rh-Josiphos complexes | High enantiomeric excess (>95% ee) | High efficiency and atom economy |
| Chiral Auxiliary-Mediated Synthesis | Evans' oxazolidinones | High diastereoselectivity | Well-established and reliable |
| Enzymatic Resolution | Lipase (B570770) B from Candida antarctica | High enantioselectivity (E > 100) | Mild reaction conditions and high selectivity |
| Chiral Resolution | (R)-(-)-1-Phenylethylamine | Separation of enantiomers | Applicable to a wide range of compounds |
Computational Chemistry and Molecular Dynamics Simulations for Conformational Prediction and Ligand-Target Interaction Modeling
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery, providing insights into molecular properties and interactions at an atomic level. nih.gov For this compound and its derivatives, these methods can be employed to predict their three-dimensional structure, conformational flexibility, and binding modes with potential biological targets.
Future research in this area will likely involve:
Conformational Analysis: Understanding the preferred conformation of the molecule is crucial as it dictates how it interacts with biological macromolecules. Quantum chemical calculations can be used to determine the rotational energy barriers around the amide bond and the propanoic acid backbone. youtube.com The presence of the fluorine atom in the benzoyl ring can influence the electronic properties and conformational preferences of the molecule through non-covalent interactions. nih.govnih.gov
Molecular Docking: Once a potential biological target is identified, molecular docking studies can predict the binding affinity and orientation of this compound within the active site of the protein. scielo.org.mx This can help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding.
Molecular Dynamics Simulations: MD simulations can provide a dynamic picture of the ligand-target complex, revealing the stability of the binding mode and the conformational changes that may occur upon binding. nih.gov This can aid in the rational design of more potent and selective derivatives.
Quantum Chemistry for Property Prediction: Quantum chemical methods can be employed to calculate various molecular properties, such as electrostatic potential, dipole moment, and ionization constants, which are important for understanding the molecule's behavior in a biological environment. researchgate.netnih.govresearchgate.net
| Computational Method | Application | Predicted Outcome/Insight |
|---|---|---|
| Conformational Analysis | Predicting the 3D structure | Identification of low-energy conformers |
| Molecular Docking | Ligand-target interaction modeling | Prediction of binding modes and affinities |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the complex | Assessment of binding stability and conformational changes |
| Quantum Chemical Calculations | Calculating molecular properties | Understanding electronic properties and reactivity |
Advanced Biological Screening Assays for Uncovering New Bioactivities and Elucidating Undiscovered Mechanisms
While some biological activities of N-acyl amino acids are known, the full therapeutic potential of this compound remains to be explored. mdpi.comnih.govnih.govelifesciences.orgresearchgate.netresearchgate.net Advanced biological screening assays are essential for discovering novel bioactivities and for elucidating the underlying mechanisms of action.
Future research directions in this area include:
High-Throughput Screening (HTS): Screening large libraries of compounds against a wide range of biological targets is a cornerstone of modern drug discovery. nih.govacs.org this compound and its derivatives could be subjected to HTS campaigns to identify novel activities against various enzymes, receptors, and ion channels.
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on cellular phenotypes. This approach can provide valuable information on the mechanism of action by visualizing changes in cellular morphology, protein localization, and other cellular parameters.
Phenotypic Screening: This target-agnostic approach involves screening compounds for their ability to produce a desired phenotypic change in cells or whole organisms. Phenotypic screening can uncover unexpected therapeutic applications and identify novel drug targets.
Mechanism of Action (MoA) Studies: Once a biological activity is identified, detailed MoA studies are necessary to understand how the compound exerts its effect. This can involve a combination of biochemical, biophysical, and cell-based assays to identify the direct molecular target and the downstream signaling pathways that are modulated.
| Screening Assay | Objective | Potential Application |
|---|---|---|
| High-Throughput Screening (HTS) | Discovering new biological activities | Identifying novel enzyme inhibitors or receptor modulators |
| High-Content Screening (HCS) | Assessing effects on cellular phenotypes | Understanding the cellular mechanism of action |
| Phenotypic Screening | Identifying desired changes in cells or organisms | Discovering unexpected therapeutic uses |
| Mechanism of Action (MoA) Studies | Elucidating how a compound works | Identifying the direct molecular target and signaling pathways |
Integration into Combinatorial Synthesis and High-Throughput Screening Platforms for Library Generation and Discovery
Combinatorial chemistry, coupled with high-throughput screening, has revolutionized the process of drug discovery by enabling the rapid synthesis and evaluation of large numbers of compounds. nih.gov this compound can serve as a valuable building block for the generation of diverse chemical libraries.
Future research in this domain will likely focus on:
Solid-Phase Synthesis: The development of a robust solid-phase synthesis route for this compound derivatives would facilitate the rapid assembly of combinatorial libraries. wikipedia.orgresearchgate.netwpmucdn.com In this approach, the molecule is attached to a solid support, and subsequent chemical transformations are carried out in a stepwise manner, with easy purification at each step.
Library Design and Synthesis: By systematically varying the substituents on the benzoyl ring and the propanoic acid backbone, large and diverse libraries of compounds can be generated. These libraries can then be screened to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
Encoded Library Technologies: Techniques such as DNA-encoded libraries allow for the synthesis and screening of vast numbers of compounds. This compound could be incorporated into such libraries, where each compound is tagged with a unique DNA barcode that allows for its identification after a screening experiment.
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for their ability to bind to a biological target. This compound could be considered as a fragment, and hits from a fragment screen could be optimized and grown into more potent lead compounds.
| Platform/Technology | Application | Advantage for Drug Discovery |
|---|---|---|
| Solid-Phase Synthesis | Rapid library generation | Facilitates purification and automation |
| Combinatorial Library Synthesis | Exploring structure-activity relationships | Systematic optimization of lead compounds |
| DNA-Encoded Libraries | Screening of vast chemical space | Access to an unprecedented number of molecules |
| Fragment-Based Drug Discovery | Identifying novel binding interactions | Efficient exploration of chemical space with smaller molecules |
Q & A
Q. Basic
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the fluorine environment (e.g., <sup>19</sup>F NMR for fluorophenyl groups) and amide bond integrity.
- IR Spectroscopy : Peaks at ~1650 cm<sup>-1</sup> (C=O stretch) and ~3300 cm<sup>-1</sup> (N-H stretch) validate the structure.
- X-ray Crystallography : Resolves conformational details, such as hydrogen bonding between carboxylic acid groups and fluorophenyl rings, as seen in related fluorinated propanoic acids .
How can researchers resolve discrepancies in reported bioactivity data for this compound?
Advanced
Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., hydroxyl vs. methoxy groups) significantly alter bioactivity .
- Assay conditions : Differences in cell lines, solvent carriers (e.g., DMSO concentration), or incubation times.
Methodological solutions : - Perform dose-response curves across multiple assays.
- Use isosteric substitutions (e.g., replacing fluorine with chlorine) to isolate electronic effects .
- Validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .
What strategies optimize the synthetic yield of this compound under mild conditions?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amino group.
- Catalysts : DMAP accelerates amide bond formation via intermediate acylpyridinium salts .
- Temperature control : Reactions at 0–25°C minimize side products (e.g., hydrolysis of the fluorophenyl group).
- Protecting groups : Boc-protected intermediates improve solubility and reduce racemization .
How does the 4-fluorophenyl moiety influence the compound’s pharmacokinetic properties?
Advanced
The fluorine atom:
- Enhances metabolic stability by resisting oxidative degradation.
- Modulates lipophilicity , affecting membrane permeability (logP ~1.8–2.2).
- Impacts hydrogen bonding : Fluorine’s electronegativity alters interactions with target proteins (e.g., enzyme active sites).
ADME profiling : - Use in silico tools (e.g., SwissADME) to predict absorption and cytochrome P450 interactions.
- In vitro assays : Microsomal stability tests and Caco-2 cell models assess intestinal absorption .
What are the structure-activity relationship (SAR) trends for derivatives of this compound in antimicrobial research?
Q. Advanced
- Electron-withdrawing groups (e.g., -F, -NO2) on the benzoyl ring enhance activity against Gram-negative bacteria (e.g., E. coli) by improving target binding .
- Carboxylic acid bioisosteres (e.g., tetrazoles) maintain potency while increasing oral bioavailability.
- Amino acid side-chain elongation (e.g., replacing β-alanine with γ-aminobutyric acid) reduces cytotoxicity in mammalian cells .
How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Q. Advanced
- Single-crystal X-ray diffraction distinguishes between keto-enol tautomers by identifying hydrogen-bonding patterns. For example, O-H⋯O interactions between carboxylic acid groups stabilize the keto form .
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict tautomer stability in solution, validated by <sup>1</sup>H NMR chemical shifts.
What are the best practices for handling and storing this compound to ensure stability?
Q. Basic
- Storage : -20°C under inert gas (e.g., argon) to prevent hydrolysis of the amide bond.
- Solubility : Dissolve in DMSO for biological assays (≤10 mg/mL) or aqueous buffers (pH 7.4) with 0.1% Tween-80.
- Safety : Use gloves and fume hoods; the fluorophenyl group may generate toxic hydrofluoric acid upon combustion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
